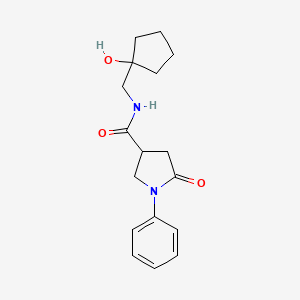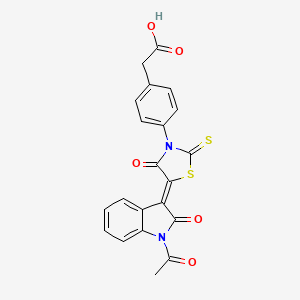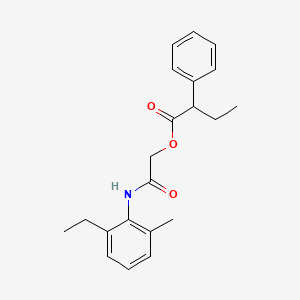![molecular formula C16H17FO5 B2842411 5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477870-65-8](/img/structure/B2842411.png)
5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 5- [4- (3-fluoropropoxy)benzylidene]-2,4,6 (1H,3H,5H)-pyrimidinetrione . It has a CAS Number of 477857-23-1 and a molecular weight of 292.27 .
Synthesis Analysis
The synthesis of this compound might involve organozinc compounds prepared from dialkyl dibromomalonates and zinc . These organozinc compounds can react with 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones to form various products .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H13FN2O4 . The InChI Code for this compound is 1S/C14H13FN2O4/c15-6-1-7-21-10-4-2-9 (3-5-10)8-11-12 (18)16-14 (20)17-13 (11)19/h2-5,8H,1,6-7H2, (H2,16,17,18,19,20) .Chemical Reactions Analysis
The chemical reactions involving this compound might be complex and could involve multiple C-C bond formations . For example, Knoevenagel condensation reaction between aldehydes and Meldrum′s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 292.27 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available from the current information.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Antimicrobial Activity : A study demonstrated the synthesis of novel derivatives starting from similar dioxane diones, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlights the potential of these compounds in developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Chemical Rearrangements and Labeling : Research on the fate of carbonyl-18O in the rearrangement of an acyloxycarbene to a 1,2-dione provided insights into the molecular transformations and mechanisms underlying the structural changes of similar compounds (Brown, Browne, & Eastwood, 1983).
Methyleneketene Generation : A study on the pyrolytic generation of methyleneketene from similar dioxane diones contributes to understanding the chemical behavior of these compounds under thermal conditions and their potential applications in synthetic organic chemistry (Brown, Eastwood, & McMullen, 1976).
Drug Precursors and Ligands : Research has been conducted on the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from similar dioxane diones, highlighting their usefulness as drug precursors or ligands in medicinal chemistry (Dotsenko et al., 2019).
Protoporphyrinogen IX Oxidase Inhibitors : A study detailed the synthesis and structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, demonstrating the compound's role in developing herbicide agents. This research underscores the importance of structural analysis in understanding the biological activities of such compounds (Li et al., 2005).
Safety and Hazards
The safety information available for this compound indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[4-(3-fluoropropoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO5/c1-16(2)21-14(18)13(15(19)22-16)10-11-4-6-12(7-5-11)20-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXWZPZSCEOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCCCF)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)
![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)


![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)

![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)